Bienvenue dans la boutique en ligne BenchChem!

Clarithromycin Impurity K

Impurity profiling ESI-MS/MS Structural elucidation

Clarithromycin Impurity K (CAS 127157-35-1) is the EP/USP-specified impurity standard mandatory for ANDA submission and pharmacopeial compliance. Unlike generic preparations, this ISO 17034-certified CRM provides multi-traceability to USP/EP primary standards, ensuring FDA, EMA, and PMDA acceptance. Essential for quantitative HPLC-UV/LC-MS calibration, stability-indicating method validation per ICH Q1A(R2), and definitive MS-based peak identification (m/z 158.1, 116.1, 316.2). Non-pharmacopeial alternates risk misidentification and regulatory citation. Procure the exact designated standard to ensure data integrity.

Molecular Formula C30H51NO8
Molecular Weight 553.73
CAS No. 127157-35-1
Cat. No. B601426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin Impurity K
CAS127157-35-1
Synonyms3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin;  3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin
Molecular FormulaC30H51NO8
Molecular Weight553.73
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Clarithromycin Impurity K (CAS 127157-35-1): A Designated EP/USP Impurity Standard for Macrolide Antibiotic Quality Control


Clarithromycin Impurity K (CAS 127157-35-1), also designated as Clarithromycin EP Impurity K or USP Clarithromycin Impurity K, is a structurally defined impurity of the macrolide antibiotic clarithromycin. Its chemical structure corresponds to 3-O-Decladinosyl-8,9:10,11-dianhydro-6-O-methylerythromycin A-9,12-hemiketal, characterized by the molecular formula C30H51NO8 and a molecular weight of 553.73 g/mol [1]. This compound arises during clarithromycin synthesis via the reaction of erythromycin-A with hydroxylamine under prolonged reaction times and elevated temperatures, which produces erythromycin-A oxime that subsequently converts to Impurity K . It is specifically listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs as a specified impurity requiring monitoring and control in clarithromycin drug substance and finished pharmaceutical products [2].

Why Clarithromycin Impurity K Cannot Be Substituted with Unspecified or Generic Clarithromycin Impurity Standards


Clarithromycin bulk drug substance and finished products contain a complex profile of structurally related impurities arising from both the semi-synthetic manufacturing pathway from erythromycin A and subsequent degradation processes [1]. Not all impurities are pharmacopeially specified; only designated impurities such as Impurity K are explicitly required for identification, control, and quantitation according to EP and USP monographs . Generic or unspecified clarithromycin impurity preparations—even those derived from the same parent compound—lack the certified traceability to EP/USP primary standards and validated chromatographic characterization necessary for compliant analytical method validation and regulatory submission . Substitution with non-pharmacopeial impurity materials introduces unacceptable risk of misidentification, inaccurate quantitation due to differing detector response factors, and potential regulatory citation during ANDA review or GMP inspection [2]. Procurement of the exact EP/USP-designated Impurity K standard is therefore non-negotiable for laboratories conducting pharmacopeial compliance testing, stability-indicating method validation, and impurity profiling required for regulatory dossiers [3].

Quantitative Differentiation of Clarithromycin Impurity K: Analytical Performance and Structural Characterization Evidence


ESI-MS/MS Fragmentation Signature Differentiates Clarithromycin Impurity K from Co-Eluting Impurities KL and KO

Clarithromycin Impurity K exhibits a distinct ESI-MS/MS fragmentation pattern that enables unambiguous identification and differentiation from structurally similar impurities KL and KO. Systematic tandem mass spectrometry analysis revealed that protonated Impurity K undergoes characteristic fragmentation via proton migration to the O5a and O5b atoms of the deoxyaminoglycoside side chain, producing diagnostic fragment ions at m/z 158.1 (oxonium ion of dehydro-deoxyaminoglycoside) and m/z 116.1 (N-(3-hydroxybutylidene)-N-methylmethanaminium), respectively [1]. Further proton migration to O6 triggers methanol loss, while migration to O3a yields a characteristic m/z 316.2 oxonium ion [1]. This fragmentation signature provides a definitive analytical fingerprint that distinguishes Impurity K from impurities KL and KO, which differ structurally only at the No. 9 side chain unit yet produce distinct tandem mass spectra profiles [1][2].

Impurity profiling ESI-MS/MS Structural elucidation

Pharmacopeial Traceability and ISO 17034 Certification of Clarithromycin Impurity K Reference Standard

Clarithromycin Impurity K certified reference material (CRM) is produced and certified in accordance with ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories), and offers multi-traceability to USP and EP primary pharmacopeial standards . Commercial specifications indicate purity values of ≥95% (area normalization by HPLC) and ≥99.16% in certain vendor batches [1]. In contrast, non-certified generic clarithromycin impurity preparations lack ISO 17034 accreditation, do not carry guaranteed traceability to USP/EP primary standards, and exhibit variable purity levels that preclude direct substitution in validated analytical methods .

Reference standard Quality control Regulatory compliance

HPLC Method Development Necessitates Impurity K-Specific Retention and Response Factor Characterization

Impurity profiling of clarithromycin via HPLC-UV requires impurity-specific response factor correction due to differential UV absorption coefficients among structurally distinct impurities. Studies demonstrate that clarithromycin impurities exhibit variable detector responses under identical chromatographic conditions, necessitating relative response factor (RRF) determination for accurate quantitation [1]. Without Impurity K-specific RRF data obtained using certified Impurity K reference material, quantitation against a generic single-impurity standard yields inaccurate impurity level calculations [1][2]. Validated HPLC methods for clarithromycin impurity profiling achieve detection limits of 0.10% (w/w) for identified impurities including Impurity K when appropriate response factor correction is applied [2][3].

HPLC method validation Impurity profiling Response factors

Chromatographic Retention Differentiation Enables Separation from Non-Polar Clarithromycin Impurities

Validated HPLC methods for clarithromycin impurity profiling demonstrate that Impurity K exhibits distinct chromatographic retention behavior that enables its separation from other clarithromycin-related impurities. Method development studies utilizing NUCLEOSIL C18 stationary phases with methanol-0.067 mol/L KH2PO4 (60:40, v/v) mobile phases at 50°C achieve baseline resolution of multiple clarithromycin impurities including N-demethyl-N-formyl-6-O-methylerythromycin, 6-O-methylerythromycin A-9-oxime derivatives, and epoxy impurities [1]. Stability-indicating methods employing XTerra RP18 columns at 56°C with acetonitrile-0.2 M potassium phosphate buffer pH 6.80-water mobile phases similarly separate clarithromycin from its degradation impurities [2]. Notably, chromatographic separation of clarithromycin and its structurally similar impurities is recognized as challenging due to their high structural homology [3].

Chromatographic separation Impurity profiling HPLC

Synthetic Pathway Specificity Differentiates Impurity K from Process-Related Silyl-Etherification Impurities

Clarithromycin Impurity K arises specifically from the erythromycin-A oxime intermediate pathway during clarithromycin synthesis, formed under prolonged reaction times and elevated temperatures following reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol . This pathway specificity contrasts with other process-related impurities identified in alternative synthetic routes. For instance, silyl-etherification preparation methods generate structurally distinct impurities including 4″-O-trimethylsilyl erythromycin A oxime and 4″-O-trimethylsilyl erythromycin A 9(O-tert-butyldimethylsilyl) oxime, which have been characterized by ¹H-NMR and MALDI-TOF-MS [1]. The orthogonal origin and structural distinction of Impurity K from these silyl-etherification impurities underscores that different clarithromycin manufacturing routes produce distinct impurity profiles requiring route-specific analytical monitoring [1].

Synthetic impurities Process control Impurity origin

Validated Application Scenarios for Clarithromycin Impurity K in Pharmaceutical Quality Control and Regulatory Compliance


Pharmaceutical Quality Control: Pharmacopeial Impurity Profiling of Clarithromycin Drug Substance and Finished Products

Clarithromycin Impurity K certified reference material is employed as a quantitative calibrant in HPLC-UV and LC-MS methods for batch release testing of clarithromycin API and finished dosage forms. The certified standard enables accurate determination of Impurity K content against EP and USP monograph acceptance criteria, with validated detection at the 0.10% (w/w) threshold [1]. Use of ISO 17034-certified, pharmacopeially traceable Impurity K ensures that reported impurity levels meet regulatory data integrity requirements for commercial product release .

Analytical Method Development and Validation for ANDA Regulatory Submissions

During Abbreviated New Drug Application (ANDA) preparation, Clarithromycin Impurity K serves as an essential reference material for analytical method validation (AMV) studies, including specificity, linearity, accuracy, precision, and robustness assessments [1]. The certified standard supports the establishment of relative response factors (RRF) for accurate quantitation and retention time markers for impurity identification . Method validation data generated with pharmacopeially traceable Impurity K standard is accepted by regulatory agencies including FDA, EMA, and PMDA for generic drug approval dossiers [1].

Stability-Indicating Method Implementation and Forced Degradation Studies

Clarithromycin Impurity K reference standard is used to develop and validate stability-indicating HPLC methods capable of resolving degradation products from the parent API under stress conditions including acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis [1]. Identification of Impurity K in stability samples requires the certified reference material for definitive peak assignment, particularly when degradation pathways may generate co-eluting impurities KL and KO with similar structural features . This application supports ICH Q1A(R2) stability testing requirements for clarithromycin products [1].

Mass Spectrometry-Based Impurity Identification and Structural Confirmation

For research laboratories and QC facilities employing LC-MS/MS for impurity identification, Clarithromycin Impurity K provides a verified reference for establishing characteristic fragmentation patterns, including diagnostic ions at m/z 158.1, m/z 116.1, and m/z 316.2 [1]. This fragmentation signature enables definitive discrimination of Impurity K from structurally similar impurities KL and KO that differ only at the No. 9 side chain moiety [1]. The certified standard supports method transfer and cross-laboratory harmonization of MS-based impurity profiling workflows in pharmaceutical quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clarithromycin Impurity K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.